molecular formula C24H22O6 B11052566 2,2',3,3'-Tetrahydro-6,6'-bi-1,4-benzodioxine-7,7'-diylbis(cyclopropylmethanone)

2,2',3,3'-Tetrahydro-6,6'-bi-1,4-benzodioxine-7,7'-diylbis(cyclopropylmethanone)

Cat. No.: B11052566
M. Wt: 406.4 g/mol
InChI Key: UUNKRMSVEYFFAC-UHFFFAOYSA-N
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Description

CYCLOPROPYL{7-[7-(CYCLOPROPYLCARBONYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}METHANONE is a complex organic compound featuring cyclopropyl groups and benzodioxin structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CYCLOPROPYL{7-[7-(CYCLOPROPYLCARBONYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}METHANONE typically involves the reaction of cyclopropylcarbonyl chloride with 2,3-dihydro-1,4-benzodioxin derivatives under controlled conditions. The reaction is facilitated by the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, optimizing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

CYCLOPROPYL{7-[7-(CYCLOPROPYLCARBONYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of CYCLOPROPYL{7-[7-(CYCLOPROPYLCARBONYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}METHANONE involves its interaction with specific molecular targets. The cyclopropyl groups impose conformational rigidity, enhancing binding affinity to target proteins. The benzodioxin moieties may interact with cellular pathways, modulating biological activities .

Properties

Molecular Formula

C24H22O6

Molecular Weight

406.4 g/mol

IUPAC Name

[7-[6-(cyclopropanecarbonyl)-2,3-dihydro-1,4-benzodioxin-7-yl]-2,3-dihydro-1,4-benzodioxin-6-yl]-cyclopropylmethanone

InChI

InChI=1S/C24H22O6/c25-23(13-1-2-13)17-11-21-19(27-5-7-29-21)9-15(17)16-10-20-22(30-8-6-28-20)12-18(16)24(26)14-3-4-14/h9-14H,1-8H2

InChI Key

UUNKRMSVEYFFAC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2=CC3=C(C=C2C4=CC5=C(C=C4C(=O)C6CC6)OCCO5)OCCO3

Origin of Product

United States

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